molecular formula C9H14Cl3N3 B1473997 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride CAS No. 2097979-49-0

5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Cat. No.: B1473997
CAS No.: 2097979-49-0
M. Wt: 270.6 g/mol
InChI Key: GBFDSIRCOPLNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl3N3 and its molecular weight is 270.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of these enzymes, leading to their inhibition or activation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by blocking the signaling pathways mediated by receptor tyrosine kinases . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of receptor tyrosine kinases, inhibiting their activity and preventing the downstream signaling events that promote cell proliferation and survival . This inhibition is achieved through the formation of hydrogen bonds and electrostatic interactions between the compound and the amino acid residues in the active site of the enzymes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses, including toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological response. At very high doses, the compound may cause adverse effects, such as organ toxicity or systemic inflammation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also of interest, as they can influence overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, affecting its localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity, as it may preferentially accumulate in certain tissues or cell types.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate signaling pathways and enzyme activity.

Properties

IUPAC Name

5-chloro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFDSIRCOPLNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.